molecular formula C33H42N5O8+ B14786748 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid

Cat. No.: B14786748
M. Wt: 636.7 g/mol
InChI Key: KERLFKFQMBQMGI-UHFFFAOYSA-O
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Description

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline: and 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid are two distinct chemical compounds with unique structures and properties The former is an isoquinoline derivative, while the latter is a purine derivative

Preparation Methods

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline

The synthesis of 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline typically involves the reaction of 3,4-diethoxybenzyl chloride with 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid

The preparation of 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid involves the condensation of 1,3-dimethyluric acid with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aqueous medium under reflux conditions .

Chemical Reactions Analysis

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline

This compound undergoes various chemical reactions, including:

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid

This compound can undergo:

    Hydrolysis: Acidic or basic hydrolysis can yield the corresponding purine and acetic acid derivatives.

    Esterification: Reaction with alcohols in the presence of an acid catalyst can form esters.

    Amidation: Reaction with amines can yield amide derivatives.

Scientific Research Applications

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid

Mechanism of Action

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline

The mechanism of action involves interaction with cellular targets such as enzymes and receptors. It may inhibit specific enzymes or bind to receptors, leading to altered cellular functions and therapeutic effects .

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid

This compound acts by inhibiting specific enzymes involved in purine metabolism. It may also interact with adenosine receptors, leading to various physiological effects such as bronchodilation and pain relief .

Comparison with Similar Compounds

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline

Similar compounds include:

2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid

Properties

Molecular Formula

C33H42N5O8+

Molecular Weight

636.7 g/mol

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid

InChI

InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4,6H,3H2,1-2H3/p+1

InChI Key

KERLFKFQMBQMGI-UHFFFAOYSA-O

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)O

Origin of Product

United States

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